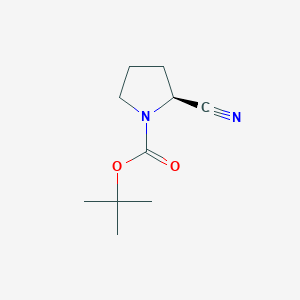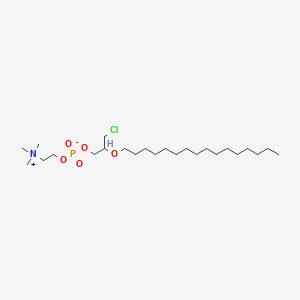
H-Gly-Gly-His-Gly-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
H-Gly-Gly-His-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.
Biology: Employed in biosensors for the detection of metal ions.
Medicine: Investigated for its potential in wound healing and as an antimicrobial agent.
Industry: Utilized in wastewater treatment to remove heavy metal ions
Mécanisme D'action
Target of Action
H-Gly-Gly-His-Gly-OH, also known as Glycylhistidylglycine, is a Cu (II) and Ni (II)-binding tripeptide . The primary targets of this compound are copper (Cu2+) and nickel (Ni2+) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene expression .
Mode of Action
The compound forms a tripeptide complex with copper and nickel ions . This interaction mediates protein crosslinking by oxidants . The Ni (II) complex of Glycylhistidylglycine has been shown to mediate this process .
Biochemical Pathways
The formation of the tripeptide complex with copper and nickel ions affects the bioavailability of these metal ions . This can influence various biochemical pathways where these ions act as cofactors. For instance, copper is involved in the function of numerous enzymes, such as cytochrome c oxidase and superoxide dismutase .
Pharmacokinetics
The compound’s ability to bind copper and nickel ions suggests that it may influence the bioavailability of these ions .
Result of Action
The primary molecular effect of this compound is the formation of a tripeptide complex with copper and nickel ions, which can mediate protein crosslinking . This can have various cellular effects, depending on the specific proteins and pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and concentration of copper and nickel ions in the environment would directly affect the compound’s ability to form the tripeptide complex . Other factors, such as pH and temperature, could also potentially influence the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gly-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: H-Gly-Gly-His-Gly-OH undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as copper and nickel.
Oxidation: Can be oxidized in the presence of oxidizing agents.
Hydrolysis: Undergoes hydrolysis in acidic or basic conditions.
Common Reagents and Conditions:
Complexation: Copper(II) sulfate or nickel(II) chloride in aqueous solution.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Complexation: Metal-peptide complexes.
Oxidation: Oxidized peptide fragments.
Hydrolysis: Individual amino acids.
Comparaison Avec Des Composés Similaires
H-Gly-Gly-His-OH: A tripeptide with similar metal-binding properties.
H-Gly-His-Gly-OH: Another tripeptide that can form complexes with metal ions.
Uniqueness: H-Gly-Gly-His-Gly-OH is unique due to its tetrapeptide structure, which provides additional flexibility and binding sites compared to shorter peptides. This makes it more effective in certain applications, such as metal ion detection and removal .
Propriétés
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNJJXHZZTKQI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926075 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128114-56-7 | |
| Record name | N-(N-(N-Glycylglycyl)-L-histidyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)







